molecular formula C13H24N2O4S B6161776 tert-butyl 4,4-dioxo-4lambda6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1935364-49-0

tert-butyl 4,4-dioxo-4lambda6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B6161776
CAS No.: 1935364-49-0
M. Wt: 304.41 g/mol
InChI Key: ZHGWVEAHTUMVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This spirocyclic compound features a sulfur atom in the sulfone (dioxo-4λ⁶-thia) configuration, a tert-butyl carbamate protecting group, and a 1,9-diazaspiro[5.5]undecane core. Its molecular formula is C₁₃H₂₄N₂O₄S (MW: 304.41 g/mol, CAS: 1935364-49-0) . The sulfone moiety enhances electronic stability and influences biological interactions, making it valuable in medicinal chemistry for targeting enzymes like proteases or kinases.

Properties

CAS No.

1935364-49-0

Molecular Formula

C13H24N2O4S

Molecular Weight

304.41 g/mol

IUPAC Name

tert-butyl 4,4-dioxo-4λ6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-7-4-13(5-8-15)10-20(17,18)9-6-14-13/h14H,4-10H2,1-3H3

InChI Key

ZHGWVEAHTUMVMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CS(=O)(=O)CCN2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropanation-Based Synthetic Strategies

The spirocyclic core of tert-butyl 4,4-dioxo-4λ⁶-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate is often constructed via cyclopropanation reactions. A patented method for analogous diazaspiro compounds involves the use of diethyl malonate and 1,2-dibromoethane under basic conditions . While this approach was originally developed for tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, the methodology is adaptable to larger spiro systems through substrate modification.

Key steps include:

  • Cyclopropane Ring Formation : Diethyl malonate reacts with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (Bu₄NBr) in DMF at 80°C . This generates a cyclopropane dicarboxylate intermediate, which serves as the spiro center.

  • Functionalization : Subsequent steps introduce the thia and diaza components via nucleophilic substitution or condensation reactions. For example, sulfur incorporation may occur through thiol-ene click chemistry or sulfide oxidation .

Reaction conditions for cyclopropanation:

ParameterValue
Temperature80°C
CatalystBu₄NBr (phase transfer)
BaseK₂CO₃
SolventDMF
Yield70–75% (intermediate)

This method offers scalability but requires precise control over steric effects to prevent ring strain in the seven-membered diaza component .

Multi-Component Reaction (MCR) Approaches

Multi-component reactions provide an efficient route to assemble the spiro framework in a single step. While direct literature on the target compound is limited, structurally related tert-butyl diazaspiro carboxylates are synthesized via asymmetric organocatalytic MCRs. Adapting this methodology involves:

  • Reagent Selection :

    • Amine Component : 1,9-Diazaspiro[5.5]undecane precursors

    • Electrophile : tert-Butyl chloroformate for carboxylate protection

    • Sulfur Source : Thiols or sulfonyl chlorides for thia group introduction

  • Catalytic System :

    • Chiral organocatalysts (e.g., cinchona alkaloids) enable enantioselective synthesis.

    • Solvent systems: Dichloromethane (DCM) or acetonitrile at 0–25°C.

Example reaction schema:

Amine+tert-Butyl chloroformate+Sulfur donorCatalystTarget compound\text{Amine} + \text{tert-Butyl chloroformate} + \text{Sulfur donor} \xrightarrow{\text{Catalyst}} \text{Target compound}

Advantages :

  • Convergent synthesis reduces purification steps.

  • Enantiomeric excess (ee) up to 92% achievable with optimized catalysts.

Limitations :

  • Competing side reactions may occur at the sterically hindered spiro center.

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Post-Synthetic Oxidation for Dioxo-Thia Formation

The 4,4-dioxo-4λ⁶-thia moiety is typically introduced via oxidation of a sulfide intermediate. A validated protocol for tert-butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide involves:

  • Sulfide Synthesis : Condensation of a thiol-containing precursor with the diazaspiro framework .

  • Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid .

Reaction parameters:

Oxidizing AgentSolventTemperatureYield
mCPBADCM0°C → RT85%
H₂O₂ (30%)AcOH50°C78%

The oxidation state must be carefully monitored to avoid over-oxidation to sulfonic acids. Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the formation of the sulfone group .

Carboxylate Protection and Deprotection Dynamics

The tert-butyl carboxylate group is introduced early in the synthesis to protect reactive amines. Key considerations:

  • Protection :

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) .

    • Conditions: 0°C to room temperature, 12–24 hours.

  • Deprotection :

    • Acidic conditions (HCl/dioxane or trifluoroacetic acid) remove the Boc group post-cyclization .

This orthogonal protection strategy prevents unwanted side reactions during spirocycle formation.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

MethodYield (%)Purity (%)StereocontrolScalability
Cyclopropanation 70–7595ModerateHigh
MCR65–7090HighModerate
Post-Oxidation 78–8597LowHigh

Key Findings :

  • Cyclopropanation offers the best balance of yield and scalability but requires harsh conditions.

  • MCRs provide superior stereocontrol but are limited by reagent compatibility.

  • Post-synthetic oxidation is highly efficient for sulfur functionalization but demands precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions, often requiring the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Amine derivatives.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4,4-dioxo-4lambda6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: : The compound's unique structure makes it a candidate for studying biological interactions and pathways.

  • Industry: : Its properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4,4-dioxo-4lambda6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Formula (MW) CAS Number
Target Compound 4,4-dioxo-4λ⁶-thia, tert-butyl ester C₁₃H₂₄N₂O₄S (304.41) 1935364-49-0
tert-butyl 2,4-dioxo-1,9-diazaspiro[5.5]undecane-9-carboxylate 2,4-dioxo (no sulfur), tert-butyl ester C₁₄H₂₄N₂O₄ (284.35) 1934864-77-3
tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 1-oxa (oxygen replaces sulfur), no dioxo groups C₁₃H₂₄N₂O₃ (256.34) 930785-40-3
tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate 4,4-difluoro substituents, no sulfur or dioxo groups C₁₄H₂₄F₂N₂O₂ (314.35) N/A
4,4-dioxo-4λ⁶-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride Hydrochloride salt, no tert-butyl group C₁₃H₂₄ClN₃O₂ (319.88) 1935364-49-0

Key Observations :

  • Sulfur vs. Oxygen : The sulfone group in the target compound increases polarity and metabolic stability compared to oxygen-containing analogs (e.g., 1-oxa derivatives) .
  • Substituent Effects : Fluorine substituents (e.g., 4,4-difluoro) enhance lipophilicity and bioavailability but reduce hydrogen-bonding capacity .
  • Salt Forms : The hydrochloride salt form improves aqueous solubility but may limit membrane permeability compared to the tert-butyl ester .

Biological Activity

tert-Butyl 4,4-dioxo-4λ6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate (TBUCA) is a specialized spirocyclic compound that has gained attention in the scientific community for its potential biological activities and applications. This article delves into its biological activity, including detailed research findings, case studies, and relevant data tables.

  • Molecular Formula : C13H24N2O4S
  • Molecular Weight : 304.41 g/mol
  • CAS Number : 1935364-49-0
  • IUPAC Name : tert-butyl 4,4-dioxo-4λ6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate

TBUCA has been studied for its interactions with various biological targets. Notably, compounds in the diazaspiro[5.5]undecane series have shown potential as GABAAR antagonists , which may influence immune responses and neurological functions. Research indicates that these compounds can modulate the activity of GABA receptors, which are crucial in neurotransmission and immune regulation .

Therapeutic Potential

The biological activity of TBUCA suggests its utility in treating various conditions:

  • Obesity and Metabolic Disorders : Compounds related to TBUCA have been investigated for their ability to influence metabolic pathways, potentially aiding in obesity management .
  • Pain Management : The spirocyclic structure may contribute to analgesic properties, making it a candidate for pain relief therapies .
  • Cardiovascular and Immune Disorders : The modulation of cell signaling pathways suggests that TBUCA could play a role in addressing cardiovascular diseases and immune system disorders .

Case Studies

  • GABAAR Activity : A study highlighted the antagonistic effects of diazaspiro compounds on GABAARs, revealing their potential to alter T cell responses and inflammation markers . This suggests that TBUCA may have implications in autoimmune conditions.
  • Pain Treatment : Research involving related diazaspiro compounds demonstrated efficacy in preclinical models for pain relief, indicating that TBUCA might share similar therapeutic properties .
  • Obesity Treatment : A review of spirocyclic compounds noted their potential in metabolic regulation, with specific emphasis on their role in obesity-related pathways .

Summary of Biological Activities

Activity AreaPotential EffectsReferences
GABAAR ModulationAntagonistic properties impacting T cells
Pain ManagementAnalgesic effects observed in models
Obesity TreatmentInfluence on metabolic pathways

Structure-Activity Relationship (SAR)

CompoundGABAAR Affinity (Ki)Observed Effects
TBUCANot explicitly measuredModulates immune response
Related Diazaspiro CompoundsVariesAnalgesic and anti-inflammatory effects

Current Research Trends

Ongoing studies focus on the synthesis of novel derivatives of TBUCA to enhance its biological activity and reduce potential side effects. The exploration of its pharmacokinetics and toxicity profiles is also crucial for future therapeutic applications.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain low temperatures (0–25°C) during Boc protection to minimize side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., THF) to enhance reaction homogeneity .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate high-purity products (>95%) .

What spectroscopic techniques are recommended for structural characterization of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic connectivity and Boc group integrity. Discrepancies in chemical shifts (e.g., δ 1.4 ppm for tert-butyl protons) should be cross-validated with reference data .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 297.39 for C₁₆H₂₇N₃O₄) to rule out impurities .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations .

Q. Data Contradiction Resolution :

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve conflicting assignments .

How should researchers assess the biological activity of this compound in vitro?

Q. Methodologies :

  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., kinases or GPCRs) .
  • Cellular Assays : Evaluate cytotoxicity (via MTT assays) and mechanistic effects (e.g., apoptosis markers) in disease-relevant cell lines .
  • Enzymatic Inhibition : Monitor enzyme activity (e.g., IC₅₀ determination) using spectrophotometric or fluorometric readouts .

Q. Key Controls :

  • Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate assay conditions .

What safety protocols are essential for handling this compound?

  • Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent degradation .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid heat/sparks due to potential exothermic decomposition .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

How can computational modeling elucidate the conformational flexibility of the spirocyclic framework?

Q. Approaches :

  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., explicit water models) to study ring puckering and Boc group orientation .
  • QM/MM Hybrid Methods : Calculate energy barriers for ring-flipping or sulfone group rotation .
  • Docking Studies : Predict binding poses in protein active sites to guide SAR optimization .

Q. Validation :

  • Cross-reference simulation results with X-ray crystallographic data .

How should researchers address discrepancies between in vitro and in vivo activity data?

Q. Root Cause Analysis :

  • Pharmacokinetics (PK) : Measure plasma stability (e.g., half-life in rodent models) to assess metabolic susceptibility .
  • Solubility : Use shake-flask or HPLC methods to determine aqueous solubility. Poor solubility may explain reduced in vivo efficacy .
  • Protein Binding : Evaluate plasma protein binding (e.g., via equilibrium dialysis) to identify free fraction limitations .

Q. Mitigation Strategies :

  • Derivatize the Boc group or sulfone moiety to enhance bioavailability .

How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

Q. SAR Design Principles :

  • Functional Group Modifications :

    DerivativeModificationBiological Impact
    Hydroxy-substituted Increased H-bondingEnhanced target affinity
    Aminomethyl-substituted Improved solubilityHigher bioavailability
    Sulfur-to-sulfoxide Altered electronicsReduced off-target effects
  • Assay Cascades : Prioritize derivatives using high-throughput screening (HTS) followed by dose-response validation .

What advanced purification techniques are suitable for isolating enantiomerically pure forms?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. Purity Validation :

  • Analyze enantiomeric excess (ee) via circular dichroism (CD) or chiral NMR shift reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.